Allodeoxycholic acid

説明

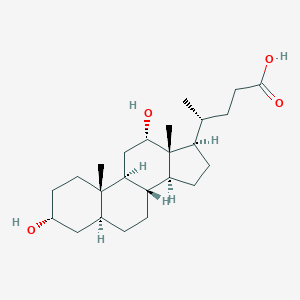

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-WFTUMUMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259147 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-55-6 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of allodeoxycholic acid from cholic acid

An In-depth Technical Guide to the Synthesis of Allodeoxycholic Acid from Cholic Acid

Abstract

This compound (3α,12α-dihydroxy-5α-cholan-24-oic acid) is a C-5 epimer of deoxycholic acid, belonging to the allo series of bile acids characterized by a trans-fused A/B ring system. Its unique stereochemistry imparts distinct physiological properties, making it a molecule of interest in biomedical research and drug development. While cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is the most abundant and cost-effective bile acid precursor, a direct, well-documented chemical synthesis pathway to this compound is not extensively covered in readily available literature. This technical guide outlines a proposed, multi-step chemical . The pathway is constructed from established, analogous transformations in steroid and bile acid chemistry. Key transformations include the protection of the carboxylic acid, oxidation of hydroxyl groups, epimerization of the C-5 position, selective deoxygenation of the C-7 position, stereospecific reduction of keto groups, and final deprotection. This document provides hypothetical experimental protocols and a logical framework to guide researchers in this synthetic endeavor.

Introduction

Bile acids are steroidal molecules synthesized from cholesterol in the liver. Their structure is defined by a rigid steroid nucleus and a flexible side chain terminating in a carboxylic acid. The stereochemistry of the ring junctions, particularly between rings A and B, dictates their overall shape and biological function. Most common human bile acids, such as cholic acid and chenodeoxycholic acid, possess a cis-fused A/B ring junction (5β-configuration), resulting in a "kinked" molecular structure.

The "allo" series of bile acids are characterized by a trans-fused A/B ring junction (5α-configuration), which imparts a flatter, more rigid structure. This compound (ADCA) is the 5α-epimer of deoxycholic acid. While present in vivo, often as a result of metabolism by gut microbiota, its chemical synthesis from abundant precursors like cholic acid presents a significant challenge.[1]

The conversion of cholic acid to this compound requires two fundamental transformations:

-

Epimerization at C-5: Conversion of the 5β (cis) A/B ring junction to the 5α (trans) configuration.

-

Dehydroxylation at C-7: Selective removal of the hydroxyl group at the C-7 position.

This guide details a plausible synthetic route, providing theoretical protocols for each step based on proven reactions in the field.

Proposed Synthetic Pathway

The proposed pathway involves six main stages: protection, oxidation, epimerization, selective reduction, deoxygenation, and deprotection. Each step is designed to address the specific chemical challenges of modifying the cholic acid scaffold.

References

Stereoselective Synthesis of Allodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and stereoselective methodology for the synthesis of allodeoxycholic acid, a significant bile acid analogue with potential applications in drug development and biomedical research. The core of this synthesis involves a strategic transformation of the readily available deoxycholic acid, focusing on the critical inversion of stereochemistry at the C5 position to achieve the allo-configuration. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate replication and further investigation by researchers in the field.

Introduction

This compound (3α,12α-dihydroxy-5α-cholan-24-oic acid) is the 5α-epimer of deoxycholic acid, a common secondary bile acid. The distinct stereochemistry of the A/B ring fusion in this compound, being in a trans configuration as opposed to the cis fusion in deoxycholic acid, imparts unique physicochemical and biological properties. These differences can significantly influence its interaction with biological receptors and its metabolic fate, making it a molecule of interest for the development of novel therapeutics. The stereoselective synthesis of this compound is, therefore, a crucial endeavor for enabling its pharmacological evaluation.

The synthetic strategy outlined herein commences with the protection of the carboxylic acid moiety of deoxycholic acid, followed by a key oxidation-reduction sequence to invert the stereocenter at C5. This process, known as allomerization, is achieved through the formation of an enone intermediate followed by a stereocontrolled reduction. Subsequent deprotection affords the target molecule, this compound.

Synthetic Pathway Overview

The overall synthetic transformation from deoxycholic acid to this compound can be visualized as a multi-step process. The key stages involve:

-

Esterification: Protection of the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.

-

Oxidation: Selective oxidation of the 3α-hydroxyl group to a ketone.

-

Introduction of Unsaturation: Creation of a Δ⁴-3-keto-steroid intermediate.

-

Stereoselective Reduction (Allomerization): Reduction of the enone system to establish the 5α-configuration.

-

Reduction of the 3-keto group: Stereoselective reduction of the C3-ketone to a 3α-hydroxyl group.

-

Hydrolysis: Deprotection of the methyl ester to yield the final this compound.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each key transformation in the stereoselective synthesis of this compound. The data presented is a compilation from various established synthetic protocols and may vary based on specific reaction conditions and scale.

| Step | Transformation | Reagents and Conditions | Typical Yield (%) |

| 1. Esterification | Deoxycholic Acid → Methyl Deoxycholate | Methanol, H₂SO₄ (cat.), Reflux | >95 |

| 2. Oxidation | Methyl Deoxycholate → Methyl 3-keto-12α-hydroxy-5β-cholan-24-oate | Oppenauer Oxidation (e.g., Aluminum isopropoxide, acetone) | 85-90 |

| 3. Introduction of Unsaturation | Methyl 3-keto-12α-hydroxy-5β-cholan-24-oate → Methyl 3-keto-12α-hydroxy-Δ⁴-cholen-24-oate | Bromination followed by dehydrobromination | 70-80 |

| 4. Allomerization & 3-keto Reduction | Methyl 3-keto-12α-hydroxy-Δ⁴-cholen-24-oate → Methyl Allodeoxycholate | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Dissolving Metal Reduction (e.g., Li/NH₃) | 60-70 |

| 5. Hydrolysis | Methyl Allodeoxycholate → this compound | NaOH or KOH, Methanol/Water, Reflux | >90 |

| Overall Yield | Deoxycholic Acid → this compound | ~30-40 |

Detailed Experimental Protocols

The following section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Esterification of Deoxycholic Acid (to Methyl Deoxycholate)

Objective: To protect the carboxylic acid functional group as a methyl ester.

Procedure:

-

Deoxycholic acid (1 equivalent) is suspended in anhydrous methanol (10-20 volumes).

-

Concentrated sulfuric acid (0.1-0.2 equivalents) is added dropwise with stirring.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether or ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl deoxycholate as a white solid.

Step 2: Oppenauer Oxidation of Methyl Deoxycholate

Objective: To selectively oxidize the 3α-hydroxyl group to a ketone.

Caption: Oppenauer oxidation of the 3α-hydroxyl group.

Procedure:

-

Methyl deoxycholate (1 equivalent) is dissolved in a mixture of anhydrous toluene (10 volumes) and acetone (5 volumes).

-

Aluminum isopropoxide (2-3 equivalents) is added to the solution.

-

The mixture is heated to reflux for 2-4 hours, with monitoring by TLC.

-

After completion, the reaction is cooled, and excess aluminum isopropoxide is decomposed by the careful addition of water or dilute acid.

-

The resulting mixture is filtered, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 3-keto-12α-hydroxy-5β-cholan-24-oate.

Step 3: Introduction of Unsaturation

Objective: To form the Δ⁴-enone system.

Procedure:

-

The 3-keto steroid from the previous step (1 equivalent) is dissolved in glacial acetic acid.

-

A solution of bromine in acetic acid is added dropwise at room temperature until a persistent yellow color is observed.

-

The reaction mixture is stirred for an additional 30 minutes.

-

The crude α-bromoketone is then dehydrobrominated by refluxing with a weak base such as pyridine or collidine to yield the Δ⁴-enone.

-

The reaction mixture is cooled, poured into water, and extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The product, methyl 3-keto-12α-hydroxy-Δ⁴-cholen-24-oate, is purified by chromatography.

Step 4 & 5: Allomerization and Reduction of the 3-Keto Group

Objective: To stereoselectively reduce the Δ⁴-enone to the 5α-steroid (allomerization) and reduce the 3-ketone to a 3α-hydroxyl group. This is often achieved in a single step via catalytic hydrogenation.

Caption: Key allomerization and reduction step.

Procedure (Catalytic Hydrogenation):

-

The Δ⁴-3-keto steroid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the crude methyl allodeoxycholate.

-

Purification is achieved by recrystallization or column chromatography.

Step 6: Hydrolysis of Methyl Allodeoxycholate

Objective: To deprotect the methyl ester and obtain the final product.

Procedure:

-

Methyl allodeoxycholate (1 equivalent) is dissolved in a mixture of methanol and water.

-

An excess of sodium hydroxide or potassium hydroxide (3-5 equivalents) is added.

-

The mixture is heated to reflux for 2-4 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The white precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford pure this compound.

Conclusion

The stereoselective synthesis of this compound from deoxycholic acid is a well-established, albeit multi-step, process. The key to this synthesis lies in the controlled allomerization of the A/B ring junction from a cis to a trans configuration. The procedures outlined in this guide provide a comprehensive framework for researchers to produce this valuable bile acid analogue for further investigation into its biological activities and potential therapeutic applications. Careful execution of each step and appropriate purification techniques are paramount to achieving high purity and good overall yields.

Unveiling the Multifaceted Biological Activities of Allodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allodeoxycholic acid (allo-DCA), a stereoisomer of deoxycholic acid, is a secondary bile acid that has garnered significant attention for its diverse and potent biological activities. Though often studied under the more common name of its 7β-epimer, ursodeoxycholic acid (UDCA), which is used therapeutically, the fundamental biological actions provide a compelling rationale for its investigation in various pathological contexts. This technical guide provides an in-depth exploration of the core biological activities of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this intriguing bile acid.

Core Biological Activities and Mechanisms of Action

This compound exerts its effects through a variety of mechanisms, primarily centered around cytoprotection, immunomodulation, anti-inflammatory effects, and the regulation of apoptosis. These activities are underpinned by its ability to interact with key cellular signaling pathways.

Cytoprotective Effects

This compound helps protect cells, particularly hepatocytes and cholangiocytes, from damage induced by more hydrophobic bile acids and other cytotoxic insults.[1] This protective effect is attributed to several mechanisms:

-

Alteration of the Bile Acid Pool: Administration of UDCA shifts the balance of the bile acid pool towards a more hydrophilic composition, thereby reducing the detergent and cytotoxic effects of hydrophobic bile acids.[1]

-

Stabilization of Cell Membranes: It can stabilize cellular membranes, including the plasma membrane and mitochondrial membranes, making them more resistant to damage.

-

Stimulation of Hepatobiliary Secretion: this compound has a choleretic effect, meaning it stimulates the secretion of bile from the liver, which helps to flush out toxic bile acids.[1]

Immunomodulatory and Anti-inflammatory Effects

This compound exhibits significant immunomodulatory and anti-inflammatory properties. It can suppress the production of various pro-inflammatory cytokines and immunoglobulins.[2] A key mechanism underlying its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

Inhibition of NF-κB Activation: this compound has been shown to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB.[3] This prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation and the subsequent transcription of pro-inflammatory genes.[4] Pre-treatment with UDCA can block deoxycholic acid (DCA)-induced NF-κB activation.[5]

Anti-apoptotic Effects

A crucial aspect of this compound's biological activity is its ability to inhibit apoptosis (programmed cell death). This is particularly relevant in the context of liver diseases where hepatocyte apoptosis is a key pathological feature. The anti-apoptotic effects of this compound are primarily mediated through the mitochondrial (intrinsic) pathway of apoptosis .

-

Modulation of Mitochondrial Membrane Potential: It helps to stabilize the mitochondrial transmembrane potential, preventing the mitochondrial permeability transition (MPT) that is a key event in the initiation of apoptosis.

-

Regulation of Bcl-2 Family Proteins: this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins of the Bcl-2 family.

-

Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, it prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step for the activation of caspases and the execution of apoptosis.[6]

Interaction with Key Signaling Receptors

The biological activities of this compound are mediated through its interaction with specific cellular receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. The interaction of this compound with FXR is complex and appears to be context-dependent. While some studies suggest it has low affinity for and no agonistic activity on FXR, others indicate it can act as an FXR antagonist.[7] There is also evidence suggesting it may act as an ileal FXR agonist in certain conditions.[8][9][10] This dualistic nature may contribute to its pleiotropic effects. As an antagonist, it can stimulate bile acid synthesis by reducing FXR activation.[7][11]

G-protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

GPBAR1 is a membrane-bound receptor that, upon activation by bile acids, stimulates intracellular signaling cascades. This compound is an agonist of GPBAR1, although with a lower affinity compared to other bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA).[12][13] Activation of GPBAR1 by this compound leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is involved in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound (UDCA).

| Parameter | Cell Line/System | Value | Reference |

| GPBAR1 Activation | |||

| EC50 | Not specified | 36 µM | [12] |

| Antiproliferative Activity | |||

| IC50 | M14 human melanoma | ~300 µg/ml (after 48h) | [14] |

| IC50 | DU145 human prostate cancer | ~200 µg/mL (after 24h) | [6] |

Table 1: Receptor Activation and Antiproliferative Activity of this compound (UDCA)

| Parameter | Condition | Effect Size (Weighted Mean Difference) | 95% Confidence Interval | Reference |

| Immunomodulation | ||||

| IgM, IgG, IgA production | In vitro (stimulated PBMCs) | Suppression | Not specified | [2] |

| IL-2, IL-4, IFN-γ production | In vitro (stimulated PBMCs) | Suppression | Not specified | [2] |

| IL-1, IL-6 production | In vitro (stimulated PBMCs) | No effect | Not specified | [2] |

Table 2: Immunomodulatory Effects of this compound (UDCA)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Seed cells (e.g., M14 human melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250, and 300 µg/ml) for different time points (e.g., 24, 48, and 72 hours).

-

Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the culture medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Protocol:

-

Seed cells (e.g., M14 cells) in 6-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 0, 100, 200, and 300 µg/ml) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 195 µl of 1X binding buffer and add 5 µl of Annexin V-FITC.

-

Incubate the cells for 15 minutes at 37°C in the dark.

-

Centrifuge the cells and wash with 200 µl of 1X binding buffer.

-

Resuspend the cells in 190 µl of 1X binding buffer and add 10 µl of propidium iodide (PI) solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 4 hours. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

NF-κB Activation Assay (Western Blot for p65 and IκBα)

Objective: To assess the effect of this compound on the activation of the NF-κB pathway.

Protocol:

-

Culture cells (e.g., HCT116 human colon cancer cells) to near confluence.

-

Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., deoxycholic acid or IL-1β).

-

After stimulation, wash the cells with cold PBS and lyse them to extract nuclear and cytoplasmic proteins.

-

Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65 (for nuclear extracts) and IκBα (for cytoplasmic extracts) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

Caption: this compound signaling pathways.

Caption: Anti-apoptotic pathway of this compound.

Caption: Workflow for assessing NF-κB inhibition.

Conclusion

This compound possesses a remarkable spectrum of biological activities that position it as a molecule of significant therapeutic interest. Its ability to confer cytoprotection, modulate immune and inflammatory responses, and inhibit apoptosis through well-defined signaling pathways underscores its potential for the treatment of a variety of diseases, particularly those affecting the liver and gastrointestinal tract. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the multifaceted nature of this bile acid. Future investigations focusing on the precise quantification of its receptor interactions and the elucidation of its effects in diverse preclinical models will be crucial in translating the promising biological activities of this compound into novel therapeutic strategies.

References

- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of ursodeoxycholic acid on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential role of ursodeoxycholic acid in suppression of nuclear factor kappa B in microglial cell line (BV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting RAGE Signaling in Diabetic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursodeoxycholic acid inhibits interleukin 1 beta [corrected] and deoxycholic acid-induced activation of NF-kappaB and AP-1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursodeoxycholic Acid Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 9. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 12. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

Allodeoxycholic acid mechanism of action research

An In-depth Technical Guide to the Mechanism of Action of Ursodeoxycholic Acid

A Note on Nomenclature: The term "Allodeoxycholic acid" (ADCA) is a stereoisomer of deoxycholic acid. However, the vast majority of scientific and clinical research focuses on Ursodeoxycholic acid (UDCA) , the 7β-epimer of chenodeoxycholic acid, for its therapeutic properties. It is highly likely that the intended subject of this guide is the well-researched UDCA. This document will proceed under that assumption, providing a comprehensive overview of UDCA's mechanisms of action.

Introduction

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with well-established therapeutic effects in a variety of cholestatic liver diseases, including primary biliary cholangitis (PBC).[1][2] Beyond its role in gallstone dissolution, UDCA exhibits a complex and multifaceted mechanism of action, encompassing cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects.[1][3][4] This technical guide provides a detailed exploration of the molecular pathways and experimental evidence that underpin the therapeutic benefits of UDCA, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

UDCA's therapeutic efficacy stems from its ability to modulate multiple cellular targets and signaling pathways. The primary mechanisms can be categorized as follows:

-

Cytoprotection and Anti-Apoptosis: UDCA protects hepatocytes and cholangiocytes from the damaging effects of more hydrophobic bile acids.[1][4] This is achieved by altering the composition of the bile acid pool towards a more hydrophilic state and by stabilizing cellular membranes.[5] Furthermore, UDCA directly inhibits apoptosis by modulating key signaling pathways.

-

Immunomodulation and Anti-inflammatory Effects: UDCA has been shown to regulate immune responses by modulating the production of cytokines and interfering with inflammatory signaling cascades.[2]

-

Choleretic Effects: UDCA stimulates the secretion of bile from hepatocytes, a process known as choleresis, which helps to flush out toxic bile acids from the liver.[1][5]

Molecular Targets and Signaling Pathways

The diverse effects of UDCA are mediated through its interaction with several key molecular targets and its influence on major signaling pathways.

Farnesoid X Receptor (FXR) Modulation

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[6] The interaction of UDCA with FXR is complex and appears to be context-dependent, with some studies suggesting weak agonistic activity while others point towards antagonistic effects.

-

Weak Agonism: Some evidence suggests that UDCA can act as a very weak FXR agonist, leading to the induction of the Bile Salt Export Pump (BSEP) and a reduction in the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7]

-

Antagonism/Reduced Activation: Other studies indicate that UDCA has a low affinity for FXR and can act as an antagonist, particularly in the intestine.[6][8] This antagonistic effect can lead to a decrease in the negative feedback inhibition of bile acid synthesis, resulting in an overall increase in the bile acid pool.[6]

Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor for bile acids that is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[9][10]

-

Weak Agonist: UDCA is considered a weak agonist of TGR5.[11] Activation of TGR5 by UDCA can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[4][12] This pathway has been implicated in the anti-proliferative effects of UDCA in certain cancer cells.[12]

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. UDCA has been shown to modulate p53 activity, contributing to its anti-apoptotic effects.

-

Inhibition of p53-mediated Apoptosis: UDCA can reduce the transcriptional activity of p53, thereby preventing the induction of pro-apoptotic proteins like Bax.[13] This effect is thought to be mediated by an increased association between p53 and its negative regulator, Mdm-2, leading to decreased p53 DNA binding activity.[13]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. UDCA has demonstrated anti-inflammatory effects through the inhibition of the NF-κB pathway.

-

Inhibition of NF-κB Activation: UDCA can inhibit the activation of NF-κB induced by inflammatory stimuli such as lipopolysaccharide (LPS) or the hydrophobic bile acid deoxycholic acid (DCA).[5][14] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[15]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of UDCA and other bile acids with their molecular targets.

| Bile Acid | Receptor | Assay Type | EC50 (µM) | Reference |

| Chenodeoxycholic acid (CDCA) | FXR | Transfection Assay | 50 | [7] |

| Taurolithocholic acid (TLCA) | TGR5 | cAMP Production | 0.33 | [16] |

| Lithocholic acid (LCA) | TGR5 | cAMP Production | 0.53 | [16] |

| Deoxycholic acid (DCA) | TGR5 | cAMP Production | 1.01 | [16] |

| Chenodeoxycholic acid (CDCA) | TGR5 | cAMP Production | 4.43 | [16] |

| Cholic acid (CA) | TGR5 | cAMP Production | 7.72 | [16] |

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Ursodeoxycholic acid (UDCA) | A2780 (Ovarian Cancer) | MTT Assay | 300 nM | [17] |

| Ursodeoxycholic acid (UDCA) | SW620 (Colorectal Cancer) | MTT Assay | 0.02 mg/mL | [17] |

| Ursodeoxycholic acid (UDCA) | HCT116 (Colorectal Cancer) | MTT Assay | 0.016 mg/mL | [17] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of UDCA.

FXR Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor.

-

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements. Cells are co-transfected with this reporter construct and an expression vector for FXR. Activation of FXR by a ligand leads to the expression of the luciferase enzyme, which can be quantified by measuring light emission upon addition of a substrate.

-

General Protocol:

-

Cell Culture and Transfection: HEK293T or HepG2 cells are commonly used. Cells are plated and co-transfected with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements.

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., UDCA) or a known FXR agonist (e.g., GW4064) as a positive control.

-

Luciferase Assay: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase from a co-transfected plasmid) to account for variations in transfection efficiency. Dose-response curves are generated to determine the EC50 value.

-

TGR5 Activation Assay (cAMP Assay)

This assay measures the activation of the G-protein coupled receptor TGR5 by quantifying the production of its downstream second messenger, cyclic AMP (cAMP).

-

Principle: TGR5 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which converts ATP to cAMP. The intracellular levels of cAMP can be measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

General Protocol:

-

Cell Culture: CHO or HEK293 cells stably or transiently expressing TGR5 are used.

-

Compound Treatment: Cells are treated with different concentrations of the test compound (e.g., UDCA) or a known TGR5 agonist (e.g., INT-777).

-

cAMP Measurement: After a short incubation period, cells are lysed, and the intracellular cAMP concentration is determined using a commercial cAMP assay kit.

-

Data Analysis: Dose-response curves are plotted to calculate the EC50 of the compound.

-

p53-Mdm2 Interaction Assay (Co-Immunoprecipitation)

This technique is used to investigate the in-cell interaction between p53 and its negative regulator, Mdm2.

-

Principle: An antibody specific to a "bait" protein (e.g., p53) is used to pull down the protein from a cell lysate. If another protein (the "prey," e.g., Mdm2) is bound to the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

-

General Protocol:

-

Cell Lysis: Cells treated with or without UDCA are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the bait protein (p53). Protein A/G beads are then added to capture the antibody-protein complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the prey protein (Mdm2) is detected by Western blotting using an antibody specific to Mdm2.

-

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.

-

Principle: A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest is incubated with nuclear extracts from cells. If the transcription factor is present and active in the nuclear extract, it will bind to the probe, causing it to migrate more slowly through a non-denaturing polyacrylamide gel. This "shift" in mobility is detected by autoradiography or fluorescence imaging.

-

General Protocol:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells that have been treated with an inflammatory stimulus (e.g., LPS) with or without UDCA.

-

Binding Reaction: The nuclear extract is incubated with a labeled DNA probe containing the NF-κB binding site.

-

Electrophoresis: The reaction mixture is run on a native polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A supershift assay, which involves adding an antibody specific to the transcription factor to the binding reaction, can be used to confirm the identity of the protein in the shifted band.

-

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). The incorporated label can then be detected by microscopy or flow cytometry.

-

General Protocol:

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow the TdT enzyme and labeled nucleotides to enter the nucleus.

-

Labeling Reaction: The cells are incubated with a reaction mixture containing TdT and labeled dUTPs.

-

Detection: If biotin-dUTP is used, a secondary detection step with labeled streptavidin (e.g., streptavidin-HRP followed by a chromogenic substrate, or streptavidin-fluorophore) is required. If a fluorescently labeled dUTP is used, the signal can be detected directly.

-

Analysis: The percentage of TUNEL-positive (apoptotic) cells is quantified by microscopy or flow cytometry.

-

In Vivo Choleretic Effect Measurement

This experiment is designed to assess the effect of a compound on bile flow in a living animal model.

-

Principle: The bile duct of an anesthetized animal (typically a rat) is cannulated to collect bile. The rate of bile flow is measured before and after the administration of the test compound.

-

General Protocol:

-

Animal Preparation: A rat is anesthetized, and the common bile duct is surgically exposed and cannulated with a small tube.

-

Baseline Bile Collection: Bile is collected for a baseline period to determine the basal flow rate.

-

Compound Administration: The test compound (UDCA) is administered, usually intravenously or intraduodenally.

-

Post-treatment Bile Collection: Bile is collected for a defined period after compound administration.

-

Analysis: The volume of bile collected per unit of time is measured to determine the bile flow rate. The composition of the bile can also be analyzed for bile acid and cholesterol content.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by UDCA and a typical experimental workflow.

Caption: UDCA's complex interaction with the FXR signaling pathway.

Caption: UDCA activation of the TGR5 signaling pathway.

Caption: UDCA's role in modulating p53-mediated apoptosis.

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

References

- 1. Ursodeoxycholic acid protects against sepsis-induced acute kidney injury by activating Nrf2/HO-1 and inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of ursodeoxycholic acid on in vivo and in vitro toxic liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

The Discovery of Allodeoxycholic Acid in the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut, a complex and dynamic ecosystem, harbors a vast community of microorganisms that play a pivotal role in host physiology, metabolism, and immunity. Among the myriad of metabolic transformations carried out by the gut microbiota, the metabolism of host-synthesized primary bile acids into a diverse array of secondary bile acids is of significant interest. These microbial metabolites act as signaling molecules, modulating host cellular pathways and influencing the progression of various diseases. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analytical quantification of a specific secondary bile acid, allodeoxycholic acid (alloDCA). AlloDCA, a stereoisomer of deoxycholic acid (DCA), has emerged as a key microbial metabolite with distinct biological activities, offering potential therapeutic avenues for metabolic and inflammatory diseases.

Biosynthesis of this compound by Gut Microbiota

The formation of alloDCA from primary bile acids is a multi-step enzymatic process carried out by specific members of the gut microbiota, primarily belonging to the Firmicutes phylum. The key enzymatic machinery is encoded by the bile acid-inducible (bai) gene cluster.

The conversion of cholic acid (CA), a primary bile acid, to alloDCA involves a series of oxidation, dehydration, and reduction reactions. A critical step in the formation of the "allo-" configuration (A/B trans ring junction) is the 5α-reduction of a Δ⁴-intermediate.

Key Enzymes and Genes:

-

BaiA: A 3α-hydroxysteroid dehydrogenase that initiates the pathway by oxidizing the 3α-hydroxyl group of cholic acid.

-

BaiB: A bile acid-CoA ligase that activates the bile acid for subsequent reactions.

-

BaiCD: A 3-oxo-Δ⁴-cholenoic acid oxidoreductase.

-

BaiE: A 7α-dehydratase that removes the 7α-hydroxyl group, a key step in forming secondary bile acids.

-

BaiP and BaiJ: These are recently identified bile acid-inducible 5α-reductases that are crucial for the formation of the allo- configuration. They catalyze the reduction of the 3-oxo-Δ⁴ intermediate to 3-oxo-alloDCA.[1]

-

BaiA1: A 3α-hydroxysteroid dehydrogenase that catalyzes the final reduction of 3-oxo-alloDCA to alloDCA.[1]

The discovery of baiP and baiJ has been a significant breakthrough in understanding the microbial basis for the production of "flat" stereoisomers of secondary bile acids like alloDCA.[1]

Biosynthesis Pathway Diagram

Quantitative Data on this compound

The concentration of alloDCA in the gut can vary significantly between individuals and is influenced by diet, host genetics, and the composition of the gut microbiota. Alterations in alloDCA levels have been observed in various disease states, including inflammatory bowel disease (IBD) and colorectal cancer (CRC).

| Condition | Sample Type | alloDCA Concentration/Change | Reference |

| Healthy Individuals | Feces | Levels are generally lower than DCA and LCA. | [2] |

| Inflammatory Bowel Disease (IBD) | Feces | Levels of secondary bile acids, including allo-forms, are often decreased compared to healthy controls. | [3] |

| Colorectal Cancer (CRC) | Feces | Some studies suggest alterations in the profiles of secondary bile acids, though specific data for alloDCA is less consistent than for DCA and LCA. | [1][4] |

Note: Quantitative data for alloDCA is still emerging and can vary depending on the analytical methods used and the cohort studied. The table above provides a general overview.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of alloDCA in fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Feces):

-

Homogenization: Weigh a portion of frozen fecal sample (e.g., 50-100 mg) and homogenize in a suitable solvent, such as a mixture of methanol and water or ethanol.

-

Extraction: Perform lipid extraction using a method like the Folch or Bligh-Dyer extraction.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample and enrich for bile acids.

-

Derivatization (Optional): Derivatization can be performed to improve chromatographic separation and ionization efficiency, although it is not always necessary with modern sensitive instruments.

-

Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for alloDCA and an internal standard.

-

Internal Standard: A stable isotope-labeled analog of alloDCA or a related bile acid is used for accurate quantification.

-

3. Data Analysis:

-

Quantify the concentration of alloDCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of alloDCA standards.

Experimental Workflow Diagram

Anaerobic Resting Cell Assay for Bile Acid Metabolism

This assay is used to study the biotransformation of bile acids by specific anaerobic bacteria in a non-growth condition.

1. Bacterial Culture Preparation:

-

Grow the bacterial strain of interest (e.g., Clostridium scindens) in an appropriate anaerobic growth medium supplemented with a primary bile acid (e.g., cholic acid) to induce the expression of the bai genes.

-

Harvest the cells in the late logarithmic or early stationary phase by centrifugation under anaerobic conditions.

2. Resting Cell Suspension Preparation:

-

Wash the bacterial pellet with an anaerobic buffer (e.g., phosphate-buffered saline, PBS, with a reducing agent like cysteine) to remove residual growth medium.

-

Resuspend the washed cells in the same anaerobic buffer to a desired cell density (e.g., measured by optical density at 600 nm).

3. Biotransformation Assay:

-

In an anaerobic chamber, add the primary bile acid substrate (e.g., cholic acid) to the resting cell suspension to a final concentration of, for example, 50-100 µM.

-

Include a control with heat-killed cells to ensure that the observed transformation is enzymatic.

-

Incubate the reaction mixture at the optimal growth temperature for the bacterium (e.g., 37°C) with gentle agitation.

4. Sampling and Analysis:

-

At various time points, withdraw aliquots from the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the samples to pellet the cells and debris.

-

Analyze the supernatant for the presence of alloDCA and other bile acid metabolites using LC-MS/MS as described in the previous protocol.

Signaling Pathways of this compound

AlloDCA, like other secondary bile acids, can act as a signaling molecule by interacting with host nuclear receptors and G protein-coupled receptors. The primary targets include the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). The "flat" A/B ring structure of alloDCA may confer distinct binding affinities and signaling outcomes compared to its "kinked" counterpart, DCA.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine leads to a feedback inhibition of bile acid synthesis. The agonistic or antagonistic potential of alloDCA at FXR is an area of active research.

-

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): GPBAR1 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and immune cells. Its activation by bile acids stimulates the production of cyclic AMP (cAMP) and can lead to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis and energy expenditure.

Signaling Pathway Diagram

Conclusion

The discovery of the microbial pathways leading to the formation of this compound has unveiled a new layer of complexity in the host-microbiota metabolic dialogue. As a distinct stereoisomer of a major secondary bile acid, alloDCA possesses unique biochemical properties and biological activities that are currently under intense investigation. The technical protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the role of alloDCA in health and disease. A deeper understanding of its biosynthesis, quantification, and signaling mechanisms will be crucial for harnessing the therapeutic potential of this microbially-produced metabolite.

References

- 1. Significance of fecal deoxycholic acid concentration for colorectal tumor enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fecal steroids and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between Fecal Bile Acids and Colorectal Cancer: A Meta-analysis of Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Allodeoxycholic Acid: An In-depth Technical Guide on its Emergence as an Inducible Side-Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allodeoxycholic acid (ADCA) is a secondary allo-bile acid, a class of bile acids characterized by a 5α-configuration, distinguishing them from the more common 5β-bile acids. While present in trace amounts in humans, ADCA can be formed as an inducible side-product, primarily through the metabolic action of the gut microbiota on precursor allo-bile acids. This technical guide provides a comprehensive overview of the biosynthesis of ADCA, its known signaling interactions, and the experimental protocols for its study. The inducible nature of its formation and its relationship with other bile acids present a unique area of interest for researchers in metabolic diseases, liver pathology, and drug development. This document consolidates the current understanding of ADCA and the broader family of allo-bile acids, highlighting their potential significance as biomarkers and modulators of metabolic pathways.

Introduction to Allo-Bile Acids

Bile acids are steroidal amphipathic molecules derived from the catabolism of cholesterol in the liver. They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Bile acids are classified as primary or secondary. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver.[1] Secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA), are formed in the intestine through the metabolic activity of gut bacteria.[1]

A key structural feature of common bile acids is the cis fusion of the A and B steroid rings, resulting in a 5β-configuration. However, a class of stereoisomers known as allo-bile acids exists, which possess a trans fusion of the A/B rings, giving them a planar 5α-configuration.[2] this compound (ADCA) is the 5α-epimer of deoxycholic acid. Allo-bile acids are typically found in high concentrations during fetal life and are known to reappear in certain pathological conditions such as liver regeneration and carcinogenesis.[3][4]

Biosynthesis and Induction of this compound

The formation of ADCA is not a primary host metabolic pathway but rather a result of microbial biotransformation in the gut. The direct precursors to ADCA are other allo-bile acids, particularly allocholic acid (ACA).

Intestinal microorganisms, specifically Clostridium scindens and Clostridium hylemonae, are capable of converting allocholic acid into this compound.[3] This conversion is mediated by a bile acid-inducible (bai) operon within these bacteria. The presence of allocholic acid can induce the expression of the bai operon, leading to the production of enzymes that catalyze the 7α-dehydroxylation of ACA to form ADCA.[3] This inducibility highlights a responsive interplay between the host's bile acid pool and the metabolic activity of the gut microbiome.

While the primary route to ADCA is through microbial action on ACA, it is also plausible that other 5α-bile acids could serve as precursors. The reversible conversion of 5β-bile acids to their 5α-epimers by intestinal microbes has been demonstrated in animal models, suggesting a potential, albeit less direct, pathway for the formation of the necessary allo-precursors.[2]

References

- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 2. Planar Bile Acids in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Physiological characteristics of allo-cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Allodeoxycholic Acid: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Allodeoxycholic acid is a secondary allo-bile acid, characterized by a planar steroid nucleus due to the A/B ring trans fusion (5α-configuration). It is the 5α-epimer of deoxycholic acid.[1] This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of this compound.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [1] |

| CAS Number | 1912-55-6 | [1] |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392.6 g/mol | [1] |

| Melting Point | Data not available | |

| Water Solubility | Data not available (Predicted: 0.02 g/L) | [2] |

| pKa (Strongest Acidic) | Data not available (Predicted: 4.6) | [2] |

| Appearance | White to off-white solid (general for bile acids) | |

| LogP | 4.9 (Computed) | [1] |

Characterization of this compound

The structural elucidation and quantification of this compound rely on modern analytical techniques. Due to its structural similarity to other bile acid isomers, chromatographic separation is essential for accurate characterization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of bile acids, providing detailed information about the stereochemistry of the steroid nucleus. While specific NMR data for this compound is not widely published, the characterization of the related allo-cholic acid provides insights into the expected spectral features.[4]

Experimental Protocol: NMR Spectroscopy of Allo-Bile Acids

A general protocol for acquiring NMR spectra of allo-bile acids is as follows:

-

Sample Preparation: Dissolve the bile acid sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration of 1-10 mg/mL.[5] Tetramethylsilane (TMS) is typically used as an internal standard.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to assign all proton and carbon signals unambiguously.[7]

-

Spectral Analysis: Analyze the chemical shifts and coupling constants. The stereochemistry of the A/B ring junction in allo-bile acids results in characteristic shifts for the protons and carbons in the steroid nucleus, distinguishing them from the 5β (cis) bile acids.[4]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary technique for the sensitive quantification and identification of bile acids in complex biological matrices.[8] Tandem mass spectrometry (MS/MS) is crucial for differentiating between isomeric bile acids.[9]

Experimental Protocol: LC-MS/MS Analysis of Bile Acids

-

Sample Preparation (from Plasma):

-

To 250 µL of plasma, add 900 µL of ice-cold acetonitrile containing isotopically labeled internal standards (e.g., d4-Deoxycholic acid) to precipitate proteins.[3]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[3]

-

Reconstitute the dried extract in a suitable solvent, such as a 50:50 methanol:water solution, for injection into the LC-MS system.[3]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase HPLC column, such as a C18 column, for separation.[3][10]

-

Employ a mobile phase gradient consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[10]

-

The gradient is optimized to achieve baseline separation of this compound from its isomers, particularly deoxycholic acid.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode, as it provides high sensitivity for bile acids.[5][9]

-

Perform tandem MS (MS/MS) analysis using collision-induced dissociation (CID). While many unconjugated bile acid isomers show similar fragmentation patterns (e.g., loss of water), subtle differences in fragment ion ratios can be used for differentiation.[9]

-

For this compound, the precursor ion in negative mode would be [M-H]⁻ at m/z 391.3. Product ions would be monitored following CID. Advanced fragmentation techniques like electron-activated dissociation (EAD) can provide more structurally diagnostic fragments to better distinguish isomers.[11]

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or other detectors is a robust method for the quantification of bile acids, especially in pharmaceutical formulations. Since bile acids lack a strong chromophore, detection is typically performed at low UV wavelengths (around 200-205 nm).[12]

Experimental Protocol: HPLC-UV Analysis of Bile Acids

-

Standard and Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 2.8-5.35) is typical.[12][14]

-

Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally employed.[14]

-

Detection: UV detection at a low wavelength, such as 200 nm.[14]

-

-

Data Analysis: Quantify the amount of this compound in samples by comparing the peak area to a calibration curve generated from the standards.

Biological Activity and Signaling Pathways

While the signaling roles of common bile acids like cholic acid and chenodeoxycholic acid are well-established, the specific biological activities of allo-bile acids are less characterized.[1] Research on the related allo-cholic acid has shown that it can be transported into hepatocytes and is capable of activating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[1] However, specific signaling pathways directly involving this compound have not yet been fully elucidated.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the separation and characterization of this compound from a biological matrix.

Caption: A typical workflow for the analysis of this compound.

Putative Signaling of Allo-Bile Acids

This diagram illustrates the known interactions of allo-cholic acid (ACA), a structurally related allo-bile acid, with cellular transport and signaling pathways. This may provide a model for the potential activity of this compound.

Caption: Signaling pathways of the related allo-cholic acid.[1]

References

- 1. Planar Bile Acids in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]

- 4. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2024083775A1 - Process for the preparation of nor-ursodeoxycholic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

- 11. sciex.com [sciex.com]

- 12. researchgate.net [researchgate.net]

- 13. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

The In Vivo Biological Functions of Allodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allodeoxycholic acid (ADCA), more commonly known in scientific literature as Ursodeoxycholic acid (UDCA), is a secondary bile acid that is a stereoisomer of chenodeoxycholic acid. Unlike many other bile acids, UDCA is hydrophilic and has been found to be largely non-cytotoxic.[1][2] It is produced endogenously in small amounts by intestinal bacteria from primary bile acids.[2] Due to its unique physicochemical properties, UDCA has been extensively studied and is used as a therapeutic agent for various cholestatic liver diseases, including primary biliary cholangitis.[3] This guide provides an in-depth overview of the in vivo biological functions of UDCA, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions and Signaling Pathways

UDCA exerts its pleiotropic effects through a variety of mechanisms, including the modulation of signaling pathways, regulation of metabolism, and interaction with the gut microbiota.

Modulation of Bile Acid Receptors: FXR and TGR5

UDCA's interaction with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) is complex and context-dependent. While some studies suggest UDCA is a weak FXR antagonist, others indicate it can have partial agonist activity.[4][5] Its effects on TGR5 are also not fully elucidated, with some evidence suggesting it is not a potent agonist.[6]

The activation of FXR and TGR5 by other bile acids leads to a cascade of downstream signaling that regulates bile acid, lipid, and glucose metabolism.[7] For instance, FXR activation in the intestine induces the expression of fibroblast growth factor 19 (FGF19), which then acts on the liver to suppress bile acid synthesis.[7] TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[7] While UDCA may not be a strong direct agonist for these receptors, its ability to alter the overall bile acid pool composition indirectly influences these signaling pathways.

Regulation of Hepatic Lipid Metabolism: The AKT/mTOR/SREBP-1 Pathway

In the context of non-alcoholic fatty liver disease (NAFLD), UDCA has been shown to ameliorate hepatic lipid accumulation.[8] One of the key pathways implicated is the AKT/mTOR/SREBP-1 signaling cascade.[8] Sterol regulatory element-binding protein 1 (SREBP-1) is a major transcription factor that promotes lipogenesis. The AKT/mTOR pathway is an upstream regulator that can activate SREBP-1. Studies have demonstrated that UDCA can inhibit the activation of AKT and mTOR, leading to a downstream reduction in the expression of SREBP-1 and its target lipogenic enzymes.[8]

Cytoprotective and Anti-Inflammatory Effects

UDCA exhibits significant cytoprotective and anti-inflammatory properties. It can protect hepatocytes from the damaging effects of more hydrophobic bile acids by altering the composition of the bile acid pool.[3] Furthermore, UDCA has been shown to reduce oxidative stress and inhibit apoptosis.[9] In the gastrointestinal tract, UDCA can exert anti-inflammatory effects by regulating the production of cytokines and antimicrobial peptides.

Quantitative Data on the In Vivo Effects of this compound (Ursodeoxycholic Acid)

The following tables summarize quantitative data from in vivo studies investigating the effects of UDCA.

Table 1: Effects of UDCA on Metabolic and Liver Parameters in Humans

| Parameter | Study Population | UDCA Dose | Duration | Result | p-value | Reference |

| Body Mass Index (BMI) | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant reduction compared to placebo | p = 0.024 | [9] |

| Diastolic Blood Pressure | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant reduction compared to placebo | p = 0.033 | [9] |

| Waist Circumference | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant reduction before and after treatment | p < 0.05 | [9] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant reduction | p < 0.001 | [9] |

| Superoxide Dismutase (SOD) | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant elevation | p < 0.001 | [9] |

| Glutathione (GSH) | Patients with Type 2 Diabetes | 1500 mg/day | 8 weeks | Significant elevation | p < 0.001 | [9] |

| Cholic Acid Synthesis | Healthy Men | 15 mg/kg/day | 5-6 weeks | ~80% increase | Not specified | [10] |

| Chenodeoxycholic Acid Synthesis | Healthy Men | 15 mg/kg/day | 5-6 weeks | ~40% increase | Not specified | [10] |

| Hepatic Cholesterol Secretion | Healthy Men | 15 mg/kg/day | 5-6 weeks | ~50% reduction | Not specified | [10] |

Table 2: Effects of UDCA on Hepatic Gene Expression in Female Mice

| Gene | Function | UDCA Treatment | Result | p-value | Reference |

| Acaca | Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Fasn | Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Me1 | Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Scd1 | Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Pparg | Lipid Metabolism | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Chrebp-a | Glucose-induced Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

| Chrebp-b | Glucose-induced Lipogenesis | Diet-fed | Significant decrease | p < 0.05 | [11] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature, synthesized from the methods sections of various studies.

In Vivo Administration of UDCA in a Mouse Model of Diet-Induced Obesity

-

Animal Model: C57BL/6J mice are commonly used.

-

Acclimation: Mice are acclimated to the housing facility for at least one week prior to the experiment.

-

Dietary Groups: Mice are randomly assigned to different dietary groups, for example:

-

Control Group: Fed a normal chow diet.

-

High-Fat Diet (HFD) Group: Fed a diet with 60% of calories from fat.

-

UDCA Treatment Group: Fed an HFD supplemented with 0.5% (w/w) UDCA.

-

-

Duration: The dietary interventions are typically carried out for a period of 8 to 12 weeks.

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Blood glucose levels can be measured periodically from tail vein blood.

-

Sample Collection: At the end of the study, mice are fasted overnight and then euthanized. Blood is collected via cardiac puncture for serum analysis. Tissues such as the liver, epididymal adipose tissue (EAT), and brown adipose tissue (BAT) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[12]

Analysis of Gut Microbiota Composition

-

Sample Collection: Fecal samples are collected from subjects at baseline and after the intervention period. Samples are immediately stored at -80°C until DNA extraction.

-

DNA Extraction: DNA is extracted from thawed stool samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers. The amplicons are then sequenced using a next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatics Analysis: The raw sequencing reads are processed to filter out low-quality reads, and the remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community composition, respectively.[4][13]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable reagent like TRIzol, followed by purification with an RNA cleanup kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a SYBR Green-based assay on a real-time PCR system. Gene-specific primers are designed for the target genes and a reference gene (e.g., Gapdh or Rplp0) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[14]

Conclusion

This compound (ursodeoxycholic acid) is a multifaceted signaling molecule with a range of in vivo biological functions that extend beyond its role in lipid digestion. Its ability to modulate key signaling pathways involved in metabolism and inflammation, coupled with its cytoprotective effects and influence on the gut microbiota, underscores its therapeutic potential for a variety of metabolic and liver diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms of UDCA and to explore its application in other disease contexts. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical pathways, quantitative effects, and experimental approaches central to the study of this important bile acid.

References

- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PMC [pmc.ncbi.nlm.nih.gov]

Allodeoxycholic Acid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals